molecular formula C7H14FNO3S B13270978 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione

4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B13270978
M. Wt: 211.26 g/mol
InChI Key: NGHULVZJLAKECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound characterized by the presence of a thiomorpholine ring substituted with a 3-fluoro-2-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 3-fluoro-2-hydroxypropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated synthesis equipment also enhances the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-2-hydroxypropyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C7H14FNO3S

Molecular Weight

211.26 g/mol

IUPAC Name

1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C7H14FNO3S/c8-5-7(10)6-9-1-3-13(11,12)4-2-9/h7,10H,1-6H2

InChI Key

NGHULVZJLAKECS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC(CF)O

Origin of Product

United States

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